molecular formula C9H13Cl2NO B3177603 (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride CAS No. 1956434-75-5

(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride

Cat. No.: B3177603
CAS No.: 1956434-75-5
M. Wt: 222.11
InChI Key: VLDWUIKCXWULET-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is a chiral compound with significant applications in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to a propanol backbone. This compound is often used in research due to its unique chemical properties and potential biological activities.

Scientific Research Applications

(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and an amino alcohol.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with the amino alcohol in the presence of a suitable catalyst to form an intermediate.

    Reduction: The intermediate is then subjected to reduction conditions to yield the desired (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of efficient catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.

    4-Chlorophenylalanine: A structurally related compound with a similar chlorophenyl group.

    2-Amino-3-phenylpropan-1-ol: A compound with a similar backbone but lacking the chlorine substituent.

Uniqueness

(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(2S)-2-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDWUIKCXWULET-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CO)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
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(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
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(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
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(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
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(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Reactant of Route 6
(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.